Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide
Description
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Properties
CAS No. |
1445972-29-1 |
|---|---|
Molecular Formula |
C56H75NO5PPdS+ |
Molecular Weight |
1011.7 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C43H61O2P.C12H9N.CH4O3S.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
MQXKPUBRAYCAQA-UHFFFAOYSA-O |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of AdBrettPhos Pd G3 is the formation of carbon-nitrogen (C-N) bonds. It is used in the monoarylation of ammonia, displaying aptitude for otherwise difficult 5-member heterocyclic substrates.
Mode of Action
AdBrettPhos Pd G3 acts as a precatalyst in the Buchwald-Hartwig cross-coupling reaction. It facilitates the efficient formation of the active catalytic species and allows accurate control of the ligand to palladium ratio. This interaction results in the formation of C-N bonds, particularly in the monoarylation of ammonia.
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig cross-coupling reaction pathway. This pathway is crucial for the formation of C-N bonds, which are fundamental in the synthesis of many organic compounds.
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